
6-Chloro-2-fluoro-3-methoxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5Cl2FO2 . It has a molecular weight of 223.03 and is typically in liquid form . The compound is characterized by its IUPAC name, 6-chloro-2-fluoro-3-methoxybenzoyl chloride .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoro-3-methoxybenzoyl chloride is 1S/C8H5Cl2FO2/c1-13-5-3-2-4(9)6(7(5)11)8(10)12/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a liquid . It has a molecular weight of 223.03 .科学的研究の応用
Synthesis of Chemical Compounds
- 6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a compound with potential for the synthesis of various other chemical compounds. For instance, one study focused on synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride through a series of steps, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis process involved oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, indicating the compound's utility in complex chemical synthesis (Su Wei-ke, 2008).
Chemical Reactivity and Stability
- The compound's reactivity has been explored in various studies. For instance, one research investigated the correlation of the rates of solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides. It highlighted the influence of substituent groups on the rate of solvolysis, providing insights into how the structure of compounds like 6-Chloro-2-fluoro-3-methoxybenzoyl chloride could affect their reactivity in solvolysis reactions (Kyoung-Ho Park & D. N. Kevill, 2011).
- Another study discussed the ortho effect in solvolyses of dichlorobenzoyl chlorides, examining how substituent groups in positions adjacent to the reaction center influence the reaction kinetics. This research could provide a framework for understanding how modifications to the benzoyl chloride structure, such as in 6-Chloro-2-fluoro-3-methoxybenzoyl chloride, might impact its behavior in solvolysis reactions (Kyoung-Ho Park & D. N. Kevill, 2012).
Structural Analysis and Properties
- The crystal structure of related compounds has been a subject of research, providing insights into the molecular geometry and potential reactivity. For instance, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to understand the structural conformation and the olefinic bond geometry of the molecule. Such analyses are crucial for predicting the chemical behavior and potential applications of similar compounds (S. Naveen et al., 2006).
Development of Building Blocks
- The compound is also used in the development of key building blocks for larger molecular structures. For example, the Fries rearrangement was used for the scalable synthesis of fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. Such building blocks are essential in synthesizing more complex molecules for various applications (S. Yerande et al., 2014).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(9)6(7(5)11)8(10)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQATAUZGNYEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

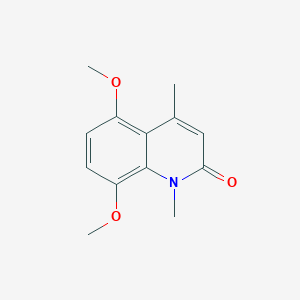
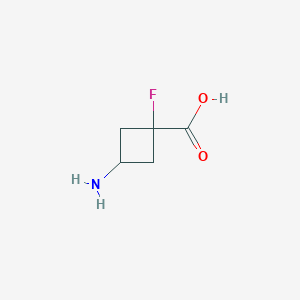
![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)
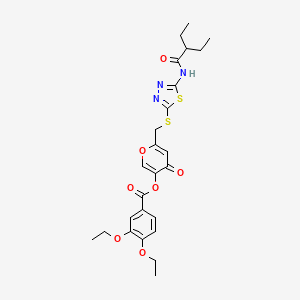

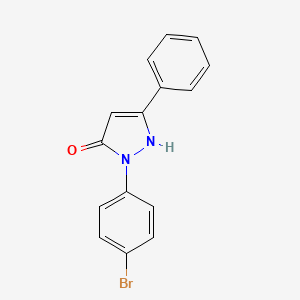
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)

![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)
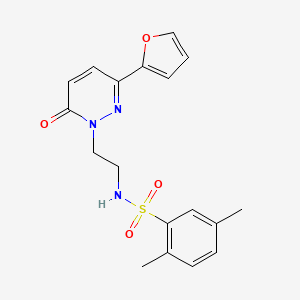
![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)